molecular formula C15H21N3O4 B3055368 Morpholine, 4,4'-(p-nitrobenzylidene)di- CAS No. 6425-11-2

Morpholine, 4,4'-(p-nitrobenzylidene)di-

Cat. No.: B3055368
CAS No.: 6425-11-2
M. Wt: 307.34 g/mol
InChI Key: ZXAXYKMMBOCCER-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(p-nitrobenzylidene)di- is a chemical compound that belongs to the class of Schiff bases. It is characterized by the presence of a morpholine ring and a p-nitrobenzylidene group. The molecular formula of this compound is C15H21N3O4, and it has a molecular weight of 307.34 g/mol. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Morpholine, 4,4’-(p-nitrobenzylidene)di- typically involves the condensation reaction between morpholine and p-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Morpholine, 4,4’-(p-nitrobenzylidene)di- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include the corresponding amines, reduced Schiff bases, and substituted derivatives .

Scientific Research Applications

Morpholine, 4,4’-(p-nitrobenzylidene)di- has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a starting material for the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(p-nitrobenzylidene)di- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, depending on the nature of the metal ion and the coordination environment. Additionally, the nitro group in the compound can undergo reduction to an amino group, which can further interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Morpholine, 4,4’-(p-nitrobenzylidene)di- can be compared with other Schiff bases and morpholine derivatives. Similar compounds include:

    Morpholine, 4,4’-(p-methoxybenzylidene)di-: This compound has a methoxy group instead of a nitro group, which can affect its chemical reactivity and biological activity.

    Morpholine, 4,4’-(p-chlorobenzylidene)di-: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.

    Morpholine, 4,4’-(p-aminobenzylidene)di-: The amino group can enhance the compound’s nucleophilicity and its potential for forming hydrogen bonds with biological molecules.

The uniqueness of Morpholine, 4,4’-(p-nitrobenzylidene)di- lies in its specific structural features, such as the nitro group, which can undergo various chemical transformations and contribute to its diverse range of applications.

Properties

IUPAC Name

4-[morpholin-4-yl-(4-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-18(20)14-3-1-13(2-4-14)15(16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAXYKMMBOCCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214470
Record name Morpholine, 4,4'-(p-nitrobenzylidene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-11-2
Record name 4,4′-[(4-Nitrophenyl)methylene]bis[morpholine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4'-(p-nitrobenzylidene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4,4'-(p-nitrobenzylidene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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